molecular formula C27H27NO4 B12309172 (R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid

(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid

Katalognummer: B12309172
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: PKNDYMDWOZOGSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid is a compound that belongs to the class of Fmoc-modified amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protective group commonly used in peptide synthesis. This compound is particularly interesting due to its unique structure, which includes a phenyl group and a methylated amino group, making it a valuable building block in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting Fmoc-protected amino acid can then be purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of ®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid is primarily related to its ability to act as a protective group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions. This mechanism is crucial for the efficient and selective synthesis of peptides and other complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-[Fmoc(amino)]-5-phenylpentanoic acid: Similar structure but without the methyl group on the amino group.

    ®-2-[Boc(methyl)amino]-5-phenylpentanoic acid: Uses the Boc (tert-butoxycarbonyl) group instead of the Fmoc group.

    ®-2-[Cbz(methyl)amino]-5-phenylpentanoic acid: Uses the Cbz (carbobenzyloxy) group instead of the Fmoc group.

Uniqueness

®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid is unique due to the presence of the Fmoc group, which provides excellent protection for the amino group during synthesis.

Eigenschaften

Molekularformel

C27H27NO4

Molekulargewicht

429.5 g/mol

IUPAC-Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-phenylpentanoic acid

InChI

InChI=1S/C27H27NO4/c1-28(25(26(29)30)17-9-12-19-10-3-2-4-11-19)27(31)32-18-24-22-15-7-5-13-20(22)21-14-6-8-16-23(21)24/h2-8,10-11,13-16,24-25H,9,12,17-18H2,1H3,(H,29,30)

InChI-Schlüssel

PKNDYMDWOZOGSP-UHFFFAOYSA-N

Kanonische SMILES

CN(C(CCCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.